aminehydrochloride](/img/structure/B13580490.png)
[(4-Bromo-2,6-difluorophenyl)methyl](methyl)aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a central amine group (methylamine) attached to a phenyl ring, which in turn bears a bromine atom and two fluorine atoms.
- This compound is of interest due to its unique structural features and potential applications.
(4-Bromo-2,6-difluorophenyl)methylaminehydrochloride: is a chemical compound with the linear molecular formula C13H11BrN2O and a molecular weight of approximately 291.149 g/mol.
Preparation Methods
Synthetic Routes: One common synthetic route involves Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst.
Reaction Conditions: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations.
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is a key step in the synthesis of this compound.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents (e.g., boronic acids or boronate esters), and halides are commonly used.
Major Products: The major products depend on the specific coupling partners and reaction conditions.
Scientific Research Applications
Chemistry: (4-Bromo-2,6-difluorophenyl)methylaminehydrochloride serves as a versatile building block in organic synthesis.
Biology and Medicine: It may find applications in drug discovery, as well as in the development of bioactive molecules.
Industry: Its use extends to materials science and fine chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example, in drug development, it could target specific receptors or enzymes.
- Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
- While I don’t have specific information on closely related compounds, researchers often compare it to other arylamines or boron-containing molecules.
Properties
Molecular Formula |
C8H9BrClF2N |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H8BrF2N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H |
InChI Key |
XVJYIFTWGGFEJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=C(C=C1F)Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


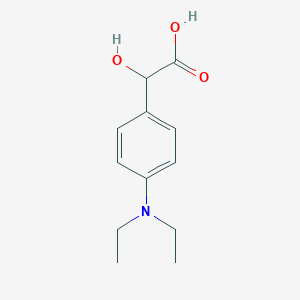
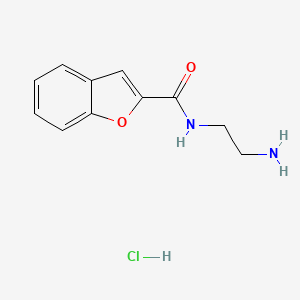
![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)
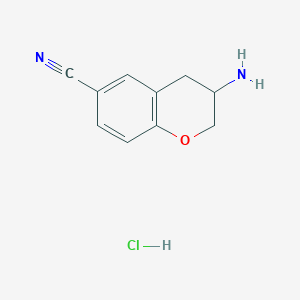
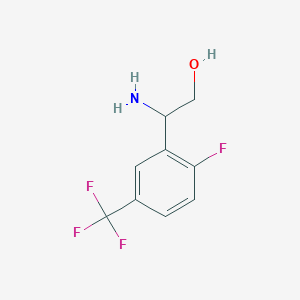

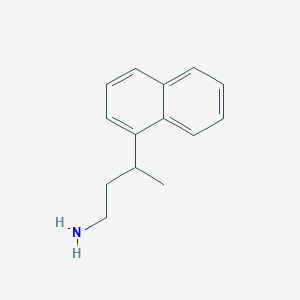


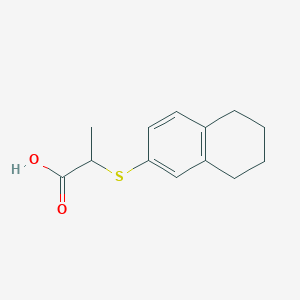
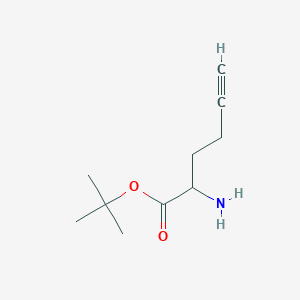
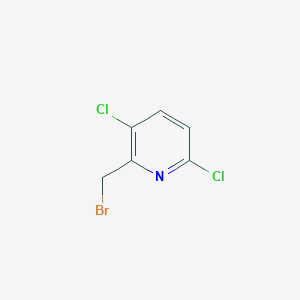
![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)

